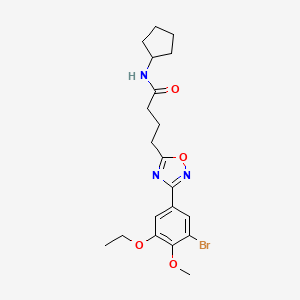
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FTOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FTOB is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Wirkmechanismus
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects through a variety of mechanisms, including modulation of neurotransmitter receptors, inhibition of enzymes involved in the inflammatory response, and activation of signaling pathways involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cognitive function and enhance memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its ability to modulate the activity of specific receptors in the brain, making it a useful tool for studying the mechanisms underlying anxiety, depression, and cognitive function. However, one limitation of using N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its potential toxicity, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Further investigation of its anti-inflammatory and analgesic effects, with the aim of developing new drugs for the treatment of chronic pain and inflammatory disorders.
2. Exploration of its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its effects on cognitive function, with the aim of developing new drugs for the treatment of cognitive disorders such as dementia and schizophrenia.
4. Examination of its potential as a tool for studying the mechanisms underlying anxiety, depression, and other psychiatric disorders.
In conclusion, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound that has potential applications in various fields of research. Its ability to modulate the activity of specific receptors in the brain makes it a useful tool for studying the mechanisms underlying various physiological and pathological processes. Further research is needed to fully understand its potential as a therapeutic agent and to explore its possible applications in different fields of research.
Synthesemethoden
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a variety of methods, including reaction of 2-fluoroaniline with m-tolylglyoxal in the presence of sodium methoxide, followed by reaction with butanoyl chloride. Another method involves the reaction of 2-fluoroaniline with m-tolylglyoxal in the presence of acetic acid, followed by reaction with butanoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory disorders.
In pharmacology, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate the activity of certain receptors in the brain, including the GABA-A receptor and the NMDA receptor, which are involved in the regulation of anxiety, depression, and cognitive function. N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-6-4-7-14(12-13)19-22-18(25-23-19)11-5-10-17(24)21-16-9-3-2-8-15(16)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFBDJTSXTCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)



![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)

